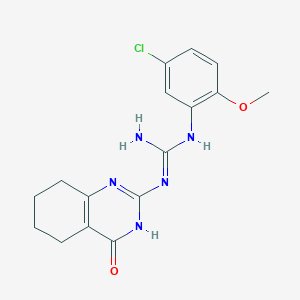
methyl (2-anilino-6-oxo-1,6-dihydro-4-pyrimidinyl)acetate
Übersicht
Beschreibung
Methyl (2-anilino-6-oxo-1,6-dihydro-4-pyrimidinyl)acetate, also known as MAP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has been found to exhibit various biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.
Wirkmechanismus
The exact mechanism of action of methyl (2-anilino-6-oxo-1,6-dihydro-4-pyrimidinyl)acetate is not fully understood. However, it has been proposed that methyl (2-anilino-6-oxo-1,6-dihydro-4-pyrimidinyl)acetate exerts its anti-tumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. methyl (2-anilino-6-oxo-1,6-dihydro-4-pyrimidinyl)acetate's anti-inflammatory activity may be due to its ability to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. The antiviral activity of methyl (2-anilino-6-oxo-1,6-dihydro-4-pyrimidinyl)acetate may be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects:
methyl (2-anilino-6-oxo-1,6-dihydro-4-pyrimidinyl)acetate has been found to exhibit various biochemical and physiological effects. It has been shown to decrease the expression of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. methyl (2-anilino-6-oxo-1,6-dihydro-4-pyrimidinyl)acetate has also been found to decrease the levels of reactive oxygen species (ROS), which can cause oxidative damage to cells. Additionally, methyl (2-anilino-6-oxo-1,6-dihydro-4-pyrimidinyl)acetate has been found to increase the levels of glutathione, which is an important antioxidant in the body.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (2-anilino-6-oxo-1,6-dihydro-4-pyrimidinyl)acetate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. Additionally, methyl (2-anilino-6-oxo-1,6-dihydro-4-pyrimidinyl)acetate has been found to exhibit a wide range of biological activities, making it a versatile compound for various studies. However, there are also limitations to using methyl (2-anilino-6-oxo-1,6-dihydro-4-pyrimidinyl)acetate in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. Additionally, methyl (2-anilino-6-oxo-1,6-dihydro-4-pyrimidinyl)acetate may not be suitable for certain experiments due to its chemical properties.
Zukünftige Richtungen
There are several future directions for research on methyl (2-anilino-6-oxo-1,6-dihydro-4-pyrimidinyl)acetate. One area of interest is its potential as a therapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage and administration route for methyl (2-anilino-6-oxo-1,6-dihydro-4-pyrimidinyl)acetate in cancer patients. Additionally, more research is needed to fully understand the mechanism of action of methyl (2-anilino-6-oxo-1,6-dihydro-4-pyrimidinyl)acetate and its potential side effects. Another area of interest is the development of methyl (2-anilino-6-oxo-1,6-dihydro-4-pyrimidinyl)acetate derivatives with improved biological activity and reduced toxicity. Overall, methyl (2-anilino-6-oxo-1,6-dihydro-4-pyrimidinyl)acetate has the potential to be a valuable therapeutic agent for various diseases, and further research is needed to fully explore its potential.
In conclusion, methyl (2-anilino-6-oxo-1,6-dihydro-4-pyrimidinyl)acetate is a promising compound with various biological activities and potential therapeutic applications. Its synthesis method is relatively simple, and it has been extensively studied for its anti-tumor, anti-inflammatory, and antiviral properties. While more research is needed to fully understand its mechanism of action and potential side effects, methyl (2-anilino-6-oxo-1,6-dihydro-4-pyrimidinyl)acetate has the potential to be a valuable therapeutic agent for various diseases.
Wissenschaftliche Forschungsanwendungen
Methyl (2-anilino-6-oxo-1,6-dihydro-4-pyrimidinyl)acetate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-tumor activity by inhibiting the growth of various cancer cells, including breast, lung, and colon cancer cells. methyl (2-anilino-6-oxo-1,6-dihydro-4-pyrimidinyl)acetate has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, methyl (2-anilino-6-oxo-1,6-dihydro-4-pyrimidinyl)acetate has been found to exhibit antiviral activity against the hepatitis B virus.
Eigenschaften
IUPAC Name |
methyl 2-(2-anilino-6-oxo-1H-pyrimidin-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-19-12(18)8-10-7-11(17)16-13(15-10)14-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYOATOJYCPACP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)NC(=N1)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl [6-oxo-2-(phenylamino)-1,6-dihydropyrimidin-4-yl]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(3-cyclohexen-1-yl)-8-methyl-2-(1-piperidinyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B3730950.png)
![8-methyl-4-phenyl-2-(1-piperidinyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B3730953.png)
![3-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinyl}propanenitrile](/img/structure/B3730960.png)

![N-(2,4-dimethylphenyl)-N'-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)guanidine](/img/structure/B3730977.png)
![2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-isopropyl-4(3H)-pyrimidinone](/img/structure/B3730980.png)
![6-(4-chlorophenyl)-2-[(4,8-dimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B3730985.png)
![2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-(3-methoxyphenyl)-4(3H)-pyrimidinone](/img/structure/B3730990.png)
methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3730996.png)
![2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone](/img/structure/B3731010.png)

![2-anilino-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone](/img/structure/B3731052.png)
![8-methyl-2-(1-piperidinyl)-4-(2-pyridinyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B3731060.png)
![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B3731065.png)